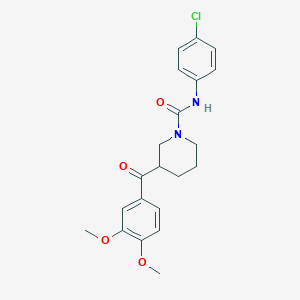![molecular formula C14H8Cl2F3NO B6043039 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as DCFB, is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
DCF exerts its biological activity by inhibiting the activity of a group of enzymes called histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, DCF promotes the acetylation of histones, which leads to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects
DCF has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation and pain in animal models of inflammatory diseases. In addition, DCF has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic machinery.
実験室実験の利点と制限
DCF is a relatively simple compound to synthesize, and it is readily available from commercial sources. It is also relatively stable and can be stored for extended periods without significant degradation. However, DCF has limited solubility in water, which can make it challenging to work with in aqueous systems. In addition, DCF can be toxic to some organisms, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on DCF. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DCF. Another area of interest is the investigation of the potential use of DCF as a herbicide in agriculture. Finally, the potential use of DCF in the development of new materials with unique properties is also an area of interest.
Conclusion
In conclusion, DCF is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its ability to inhibit HDACs makes it a potent antitumor agent, and its ability to inhibit the growth of weeds makes it a potential herbicide. Further research is needed to fully understand the potential of DCF and to develop new applications for this compound.
合成法
DCF is synthesized by reacting 2,6-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
DCF has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DCF has also been reported to have anti-inflammatory and analgesic properties. In addition, DCF has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds.
特性
IUPAC Name |
2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-9-5-3-6-10(16)12(9)13(21)20-11-7-2-1-4-8(11)14(17,18)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHJCZZQVCPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{1-[(1,3-dimethyl-5-morpholin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6042962.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6042968.png)
amino]methyl}-6-ethoxyphenol](/img/structure/B6042973.png)
![4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}methyl)quinolin-2(1H)-one](/img/structure/B6042980.png)
![N-(3-chloro-4-fluorophenyl)-1-{2-[(3-chloro-4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6042982.png)
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![2-[4-(benzylimino)-1(4H)-pyridinyl]-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide](/img/structure/B6042991.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)
![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
